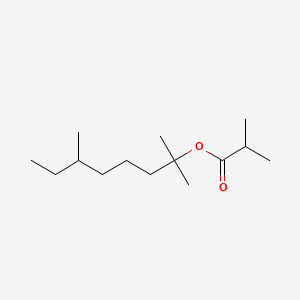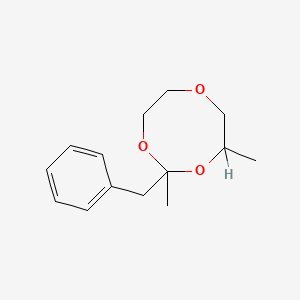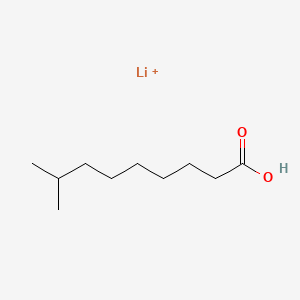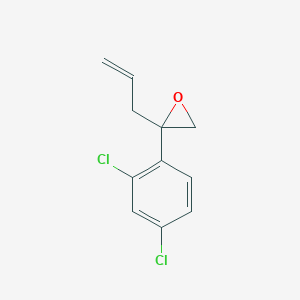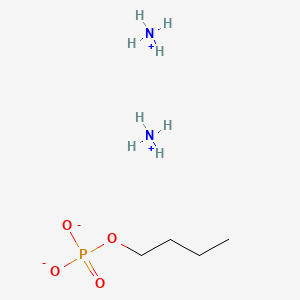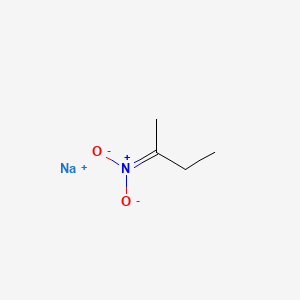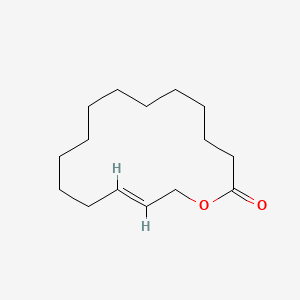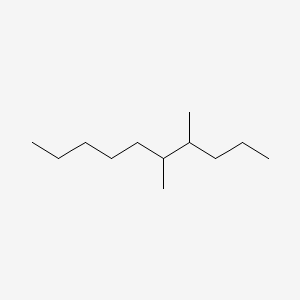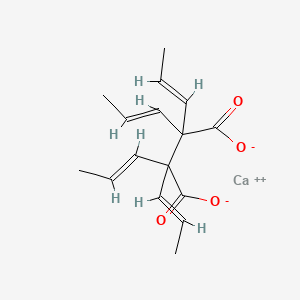
Calcium (tetrapropenyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium (tetrapropenyl)succinate is a heterocyclic organic compound with the molecular formula C16H20CaO4 and a molecular weight of 316.4056 g/mol . It is known for its unique structure, which includes a calcium ion coordinated to a tetrapropenyl-substituted succinate ligand. This compound is primarily used in experimental and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of calcium (tetrapropenyl)succinate typically involves the reaction of tetrapropenyl succinic acid with a calcium salt, such as calcium chloride, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through precipitation and filtration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The final product is often purified using techniques such as recrystallization or ion-exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium (tetrapropenyl)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield simpler calcium salts or free succinic acid.
Substitution: The tetrapropenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium oxide, while reduction can produce succinic acid .
Wissenschaftliche Forschungsanwendungen
Calcium (tetrapropenyl)succinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in bone health and calcium supplementation.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of calcium (tetrapropenyl)succinate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell division. The tetrapropenyl groups may also influence the compound’s binding affinity and specificity for different molecular targets .
Vergleich Mit ähnlichen Verbindungen
- Calcium succinate
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Comparison: Calcium (tetrapropenyl)succinate is unique due to its tetrapropenyl substitution, which imparts distinct chemical properties and reactivity compared to other calcium salts. For instance, calcium gluconate and calcium lactate are more commonly used for dietary supplementation, while this compound is primarily utilized in research and industrial applications .
Eigenschaften
CAS-Nummer |
94086-59-6 |
|---|---|
Molekularformel |
C16H20CaO4 |
Molekulargewicht |
316.40 g/mol |
IUPAC-Name |
calcium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.Ca/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+; |
InChI-Schlüssel |
MREFIUWWWJGVMD-HPDMOCHCSA-L |
Isomerische SMILES |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Ca+2] |
Kanonische SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


